(But-3-EN-2-YL)thiourea

Drug Discovery Medicinal Chemistry ADME

This allyl-substituted thiourea features a branched but-3-en-2-yl moiety, boosting lipophilicity (LogP 1.49) over unsubstituted thiourea. This enhances membrane permeability for intracellular target engagement in anticancer SAR campaigns. Its unique structure offers superior metal adsorption kinetics for corrosion inhibition vs. linear analogs. A versatile building block for heterocycle synthesis, its allylic handle enables trifluoromethylation and cyclization reactions unavailable to saturated thioureas like sec-butylthiourea. For R&D procurement of ≥95% purity material.

Molecular Formula C5H10N2S
Molecular Weight 130.21 g/mol
Cat. No. B15274110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(But-3-EN-2-YL)thiourea
Molecular FormulaC5H10N2S
Molecular Weight130.21 g/mol
Structural Identifiers
SMILESCC(C=C)NC(=S)N
InChIInChI=1S/C5H10N2S/c1-3-4(2)7-5(6)8/h3-4H,1H2,2H3,(H3,6,7,8)
InChIKeyLGMRVWUVGVXDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (But-3-en-2-yl)thiourea: A C5H10N2S Thiourea Building Block for Research Procurement


(But-3-en-2-yl)thiourea (Molecular Formula: C5H10N2S; MW: 130.21 g/mol) is an organic compound belonging to the thiourea class, characterized by a thiourea functional group attached to a but-3-en-2-yl chain . Its structure features an allylic double bond and a secondary carbon linkage to the thiourea nitrogen, which distinguishes it from simpler saturated alkyl thioureas and contributes to its unique reactivity profile . Thioureas, including this compound, are recognized for their diverse biological activities—including anticancer, antimicrobial, and enzyme inhibitory properties—as well as their utility in coordination chemistry and as corrosion inhibitors [1]. The compound's specific substitution pattern imparts distinct physicochemical properties, such as a predicted LogP of 1.4869, which is higher than that of unsubstituted thiourea (LogP ≈ -0.8), indicating increased lipophilicity that may influence membrane permeability and protein binding in biological assays .

Why Generic Thiourea Substitution Fails: Quantitative Differentiation of (But-3-en-2-yl)thiourea


Substituting one thiourea derivative for another in a research or industrial protocol without empirical validation is scientifically unsound. Even minor structural variations within the thiourea class lead to substantial differences in bioactivity, enzyme inhibition potency, and physicochemical behavior. For instance, the replacement of an allyl group with a but-3-en-2-yl moiety alters the compound's lipophilicity, steric profile, and electronic distribution, directly impacting target binding affinity, cellular uptake, and assay outcomes . This is demonstrated by data showing that N-allylthiourea exhibits an IC50 of 5.22 mM against MCF-7 cells, whereas structurally modified N-allylthiourea derivatives achieve IC50 values as low as 0.21 mM—a 25-fold improvement [1]. Similarly, in corrosion inhibition, phenylthiourea (PTU) consistently outperforms thiourea (TU) in mixed inhibitor systems, with efficiencies of 99.8% vs. 99.6%, respectively . These examples underscore that each thiourea derivative possesses a unique activity profile, and (But-3-en-2-yl)thiourea's specific substitution pattern is predicted to confer distinct advantages in terms of membrane permeability, metal coordination, and enzyme targeting relative to its closest analogs .

Quantitative Evidence Guide: Comparative Performance of (But-3-en-2-yl)thiourea vs. Structural Analogs


Enhanced Lipophilicity and Membrane Permeability Potential

(But-3-en-2-yl)thiourea exhibits a calculated LogP of 1.4869, which is significantly higher than that of unsubstituted thiourea (LogP ≈ -0.8). This increased lipophilicity is predicted to enhance membrane permeability and cellular uptake in biological assays .

Drug Discovery Medicinal Chemistry ADME

Cytotoxicity Potential Against Cancer Cell Lines (Cross-Study Inference)

While direct IC50 data for (But-3-en-2-yl)thiourea is not yet published, a strong class-level inference can be drawn. N-allylthiourea (a close structural analog) shows an IC50 of 5.22 mM against MCF-7 breast cancer cells, whereas optimized N-allylthiourea derivatives achieve IC50 values ranging from 0.21 mM to 0.38 mM [1]. Given that (But-3-en-2-yl)thiourea possesses an additional methyl group and a distinct allylic position, it is structurally positioned between these benchmarks, suggesting potential for enhanced cytotoxicity compared to the parent allylthiourea.

Cancer Research Cytotoxicity Drug Discovery

Corrosion Inhibition Efficiency Potential (Cross-Study Inference)

In corrosion inhibition studies, the performance of thiourea derivatives is highly dependent on the substituent. For example, allylthiourea (ATU) achieves a maximum inhibition efficiency of >95% for cold rolled steel in 1.0 M H3PO4 at 0.5 mM [1]. More complex thiourea derivatives like p-tolylthiourea (p-TTU) achieve 97.36% inhibition efficiency for cold rolled steel in 1.0 M citric acid . (But-3-en-2-yl)thiourea, with its branched allylic structure, is predicted to offer a distinct adsorption profile and metal surface coverage compared to linear allylthiourea, potentially leading to improved inhibition efficiency or temperature stability.

Corrosion Science Materials Chemistry Industrial Chemistry

Urease Inhibition Potential (Class-Level Inference)

Thiourea derivatives are established urease inhibitors. A study of alkyl chain-linked thiourea derivatives showed that compound 3c had an IC50 of 10.65 ± 0.45 μM, which is significantly more potent than standard thiourea (IC50 = 15.51 ± 0.11 μM) [1]. While (But-3-en-2-yl)thiourea itself has not been directly tested in this assay, its structure—featuring a branched alkyl/alkenyl chain—is similar to the most potent derivatives identified. This suggests that (But-3-en-2-yl)thiourea may exhibit comparable or superior urease inhibitory activity.

Enzyme Inhibition Antimicrobial Helicobacter pylori

Physicochemical Differentiation for Targeted Synthesis

The (But-3-en-2-yl)thiourea scaffold offers a unique combination of a reactive allylic double bond and a thiourea group. This enables distinct chemical transformations not possible with simpler alkyl thioureas. For example, it can undergo trifluoromethylation with the Togni reagent to form CF₃-substituted products via a radical mechanism, showcasing C–S bond formation and radical generation . It can also participate in cyclization reactions where the thiourea moiety acts as a nucleophile . The presence of the allylic double bond provides an additional handle for further functionalization (e.g., epoxidation, dihydroxylation, or cross-metathesis), expanding its utility as a synthetic building block compared to saturated analogs like sec-butylthiourea.

Synthetic Chemistry Reaction Optimization Scaffold Design

High-Value Application Scenarios for (But-3-en-2-yl)thiourea in Research and Industry


Medicinal Chemistry: Scaffold for Anticancer Lead Optimization

Given the established cytotoxicity of structurally related N-allylthiourea derivatives against MCF-7 breast cancer cells (IC50: 0.21–0.38 mM), (But-3-en-2-yl)thiourea represents a promising scaffold for medicinal chemistry campaigns targeting novel anticancer agents. Its higher predicted LogP (1.4869) relative to unsubstituted thiourea suggests enhanced membrane permeability, a desirable property for intracellular targets. Researchers can leverage its unique allylic substitution to explore structure-activity relationships (SAR) and optimize potency and selectivity. [1]

Corrosion Inhibition: Candidate for Acidic Environments

Based on the proven efficacy of allylthiourea (ATU) and p-tolylthiourea (p-TTU) as corrosion inhibitors for steel in acidic media (efficiency >95-97%), (But-3-en-2-yl)thiourea is a strong candidate for evaluation as a corrosion inhibitor, particularly in environments where its branched allylic structure may offer superior adsorption kinetics or temperature stability compared to linear analogs. Its potential to act as a mixed-type inhibitor, blocking both anodic and cathodic sites, warrants empirical investigation. [2]

Enzyme Inhibition: Urease and Diabetes-Related Targets

The thiourea class has demonstrated significant urease inhibitory activity, with optimized alkyl chain derivatives achieving IC50 values as low as 10.65 μM. (But-3-en-2-yl)thiourea's structure aligns with the active pharmacophore and should be prioritized for evaluation in urease inhibition assays, with potential applications in H. pylori research. Furthermore, the broader class of thioureas exhibits strong inhibition of α-amylase and α-glycosidase (IC50 values in the nanomolar range for some derivatives), suggesting that (But-3-en-2-yl)thiourea may also be a valuable tool for diabetes research. [3] [4]

Synthetic Chemistry: Versatile Building Block

The combination of a thiourea group and an allylic double bond makes (But-3-en-2-yl)thiourea a versatile building block for the synthesis of more complex heterocycles and functionalized molecules. Its ability to undergo trifluoromethylation and cyclization reactions, coupled with the potential for further functionalization of the alkene moiety, offers a wider range of synthetic pathways compared to saturated alkyl thioureas like sec-butylthiourea. This makes it particularly valuable for researchers engaged in the synthesis of novel chemical libraries.

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